molecular formula C11H14N2O3 B8296390 3-Amino-4-(2-methylpropionylamino)benzoic acid

3-Amino-4-(2-methylpropionylamino)benzoic acid

Cat. No. B8296390
M. Wt: 222.24 g/mol
InChI Key: UEDXQZDEXMBXEO-UHFFFAOYSA-N
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Patent
US05602277

Procedure details

A sample of ethyl 3-amino-4-(2-methylpropionylamino)benzoate (2.30 g, 0.0092 mol) was suspended in 1N NaOH (13.80 mL, 0.0138 mol). After stirring for 24 h at room temperature, the reaction was then heated at 50° C. for 6 h. The reaction was filtered and the filtrate acidified with 1N HCl forming an orange precipitate. The solid was collected by filtration and thin-layer chromatographic analysis (SiO2, 9:1 ethyl acetate:methanol) indicated formation of a new lower-running spot (Rf =0.1). This material was recrystallized from N-butanol. The residue was collected by filtration and then suspended in ether. The product was filtered and dried in vacuo at acetone reflux to give 0.12 g (5%) of the title compound as a beige solid, mp 159°-160° C.
Name
ethyl 3-amino-4-(2-methylpropionylamino)benzoate
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
13.8 mL
Type
reactant
Reaction Step Two
Yield
5%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[NH:13][C:14](=[O:18])[CH:15]([CH3:17])[CH3:16])[C:5]([O:7]CC)=[O:6].[OH-].[Na+]>>[NH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[NH:13][C:14](=[O:18])[CH:15]([CH3:16])[CH3:17])[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
ethyl 3-amino-4-(2-methylpropionylamino)benzoate
Quantity
2.3 g
Type
reactant
Smiles
NC=1C=C(C(=O)OCC)C=CC1NC(C(C)C)=O
Step Two
Name
Quantity
13.8 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 24 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was then heated at 50° C. for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration and thin-layer chromatographic analysis (SiO2, 9:1 ethyl acetate:methanol)
CUSTOM
Type
CUSTOM
Details
This material was recrystallized from N-butanol
FILTRATION
Type
FILTRATION
Details
The residue was collected by filtration
FILTRATION
Type
FILTRATION
Details
The product was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo at acetone
TEMPERATURE
Type
TEMPERATURE
Details
reflux

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC=1C=C(C(=O)O)C=CC1NC(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 5%
YIELD: CALCULATEDPERCENTYIELD 5.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.